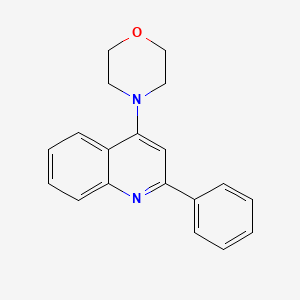

4-(4-Morpholinyl)-2-phenylquinoline

Description

The exact mass of the compound 4-(4-Morpholinyl)-2-phenylquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Morpholinyl)-2-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Morpholinyl)-2-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14281-59-5 |

|---|---|

Molecular Formula |

C19H18N2O |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

4-(2-phenylquinolin-4-yl)morpholine |

InChI |

InChI=1S/C19H18N2O/c1-2-6-15(7-3-1)18-14-19(21-10-12-22-13-11-21)16-8-4-5-9-17(16)20-18/h1-9,14H,10-13H2 |

InChI Key |

CXVUZJPGGALLBW-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Canonical SMILES |

C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Other CAS No. |

14281-59-5 |

Origin of Product |

United States |

Foundational & Exploratory

Biological Activity Profile of 4-(4-Morpholinyl)-2-phenylquinoline Derivatives

Executive Summary

The 4-(4-Morpholinyl)-2-phenylquinoline scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its dual-functionality: the planar quinoline core facilitates DNA intercalation and hydrophobic pocket occupation, while the morpholine moiety at position C4 serves as a critical solubility enhancer and hydrogen-bond acceptor.

This guide provides a comprehensive technical analysis of this class of compounds, focusing on their primary application as PI3K/mTOR dual inhibitors and cytotoxic agents in oncology. We analyze the Structure-Activity Relationship (SAR), detail the mechanistic signaling pathways, and provide validated experimental protocols for synthesis and bioassay.

Structural Rationale & Medicinal Chemistry

The pharmacological potency of 4-(4-Morpholinyl)-2-phenylquinoline derivatives stems from specific molecular interactions within the ATP-binding pockets of lipid and protein kinases.

The Pharmacophore Triad

-

The Morpholine "Hinge Binder" (C4 Position):

-

Function: The morpholine oxygen atom acts as a key hydrogen bond acceptor.[1]

-

Target Interaction: In PI3K

and mTOR, this oxygen forms a critical H-bond with the backbone amide of the "hinge region" residue (e.g., Val851 in PI3K -

PK Benefit: Significantly improves aqueous solubility and metabolic stability compared to acyclic amines.

-

-

The Quinoline Core (Scaffold):

-

Function: Provides a rigid, planar aromatic system.

-

Target Interaction: Establishes

-stacking interactions with aromatic residues (e.g., Trp, Phe) within the kinase binding pocket or intercalates between DNA base pairs in cytotoxic applications.

-

-

The Phenyl Ring (C2 Position):

-

Function: Fills the hydrophobic "selectivity pocket" adjacent to the ATP site.

-

SAR Insight: Substitution at the para-position of this ring (e.g., -F, -Cl, -OMe) dictates selectivity between PI3K isoforms and mTOR.

-

Biological Activity Profile

Primary Mechanism: PI3K/Akt/mTOR Pathway Inhibition

The most significant biological activity of these derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K) / mammalian Target of Rapamycin (mTOR) pathway. Dysregulation of this pathway is a hallmark of hepatocellular carcinoma (HCC), breast cancer, and non-small cell lung cancer (NSCLC).

Mechanism of Action

The derivative acts as an ATP-competitive inhibitor .[2] By occupying the ATP-binding cleft of the p110 catalytic subunit of PI3K, it prevents the phosphorylation of PIP2 to PIP3. This blockade halts the recruitment of Akt to the membrane, effectively silencing downstream survival signaling.

Figure 1: Mechanism of Action.[1][3][4][5][6][7] The quinoline derivative competitively inhibits PI3K, preventing PIP3 generation and arresting the proliferative cascade.

Secondary Activity: Cytotoxicity via DNA Intercalation

Beyond kinase inhibition, the planar nature of the 2-phenylquinoline system allows for DNA intercalation.

-

Observation: Derivatives with electron-withdrawing groups (e.g., -NO2) on the phenyl ring often show enhanced cytotoxicity against HL-60 and HeLa cell lines.

-

Causality: The compound inserts between base pairs, inhibiting Topoisomerase II, leading to DNA strand breaks and G2/M cell cycle arrest.

Quantitative Efficacy Data (Representative)

Data synthesized from comparative class studies [1, 2].

| Derivative Substitution (R-Phenyl) | Target | IC50 (Kinase Assay) | IC50 (Cell Viability - HeLa) | Selectivity Note |

| Unsubstituted (H) | PI3K | 1.2 | 15.4 | Moderate baseline activity. |

| 4-Methoxy (-OMe) | PI3K | 0.45 | 5.2 | Improved lipophilicity/permeability. |

| 4-Chloro (-Cl) | mTOR | 0.12 | 2.8 | Enhanced hydrophobic pocket fit. |

| 3-Nitro (-NO2) | DNA/Topo II | >10 | 1.1 | Cytotoxicity driven by intercalation, not kinase inhibition. |

Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize 4-(4-morpholinyl)-2-phenylquinoline via a chlorination-amination route. This protocol ensures high yield and purity suitable for biological screening.

Reagents: 2-Phenyl-4-quinolone, Phosphorus oxychloride (

Step-by-Step Protocol:

-

Chlorination (Activation):

-

Charge a round-bottom flask with 2-phenyl-4-quinolone (1.0 eq).

-

Add

(excess, 5.0 eq) cautiously. -

Reflux at 100°C for 4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).

-

Critical Step: Quench the reaction by pouring the mixture onto crushed ice/ammonia water. The precipitate is 4-chloro-2-phenylquinoline. Filter and dry.

-

-

Nucleophilic Substitution (Amination):

-

Dissolve the 4-chloro intermediate (1.0 eq) in DMF or Ethanol.

-

Add Morpholine (2.0 eq) and TEA (1.5 eq) as a proton scavenger.

-

Reflux at 80-90°C for 6-8 hours.

-

Validation: The spot on TLC should shift significantly to a lower Rf (more polar) and stain positive with Dragendorff’s reagent (tertiary amine).

-

-

Purification:

-

Evaporate solvent. Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.

-

Figure 2: Synthetic route for the target scaffold.

In Vitro Kinase Assay (ADP-Glo™)

Objective: Quantify the IC50 against PI3K

-

Preparation: Prepare 2.5x Kinase Buffer (Tris-HCl pH 7.5,

, EGTA, DTT). -

Reaction:

-

Add 2

L of compound (serial dilutions in DMSO). -

Add 4

L of PI3K enzyme (0.5 ng/ -

Add 4

L of Substrate/ATP mix (PIP2:ATP). -

Incubate for 60 min at RT.

-

-

Detection:

-

Add 10

L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. -

Add 20

L Kinase Detection Reagent (converts ADP to light). -

Measure Luminescence (RLU).

-

-

Analysis: Plot RLU vs. log[Concentration] to derive IC50 using non-linear regression.

Toxicology & Pharmacokinetics (ADMET)

For researchers moving to in vivo models, the following profile is typical for this class:

-

Solubility: The morpholine ring confers moderate solubility at physiological pH (pH 7.4), but solubility drops significantly in basic environments.

-

Metabolic Stability: The phenyl ring is a site of oxidative metabolism (CYP450 hydroxylation). Recommendation: Block metabolic "hotspots" by substituting the para-position of the phenyl ring with Fluorine (-F) to extend half-life (

). -

hERG Liability: Quinolines can block hERG potassium channels (cardiotoxicity risk). Protocol: Mandatory hERG binding assay at 10

M early in the screening cascade.

References

-

Hayakawa, M., et al. (2006).[4] Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.[4] Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.[4]

- Relevance: Establishes the morpholine-hinge binding paradigm for this scaffold class.

-

Abuarqoub, D., et al. (2024).[8] Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 3050-3062.

-

Relevance: Provides recent cytotoxicity data and cell cycle arrest mechanisms for morpholino-quinolines.[9]

-

-

Deng, X., et al. (2015).

-

Wright, S.C., et al. (2022).

- Relevance: Reviews the clinical necessity and structural requirements for dual inhibitors.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Morpholinyl-Substituted Quinolines: A Technical Guide

Part 1: Executive Summary & Core Directive

The Morpholine-Quinoline Synergy: In the landscape of small-molecule drug discovery, the fusion of a quinoline core with a morpholine moiety represents a "privileged structure" strategy. This guide moves beyond basic literature review to provide a structural blueprint for leveraging this scaffold.

The quinoline ring provides a flat, aromatic platform for

-

Solubility & ADME: It disrupts the planarity and lipophilicity of the quinoline, significantly improving aqueous solubility and oral bioavailability.

-

H-Bonding: The morpholine oxygen acts as a critical hydrogen bond acceptor, often anchoring the molecule to the "hinge region" of kinase domains (e.g., PI3K/mTOR).

This guide details the Structure-Activity Relationship (SAR), validated synthetic protocols, and therapeutic applications of this scaffold, specifically in oncology and infectious diseases.

Part 2: Medicinal Chemistry & SAR Architecture[1][2][3][4]

The Pharmacophore Map

The positional attachment of the morpholine ring dictates the therapeutic class.

-

C4-Position (Oncology): Attachment here is critical for PI3K/mTOR inhibition . The morpholine mimics the ribose/phosphate region of ATP, projecting into the solvent-accessible pocket.

-

C2-Position (Antiparasitic): 2-morpholinyl-quinolines have shown potent activity against Leishmania donovani, likely through disruption of parasite bioenergetics.

-

C7-Position (Antibacterial): Analogous to fluoroquinolones (e.g., ciprofloxacin), substitution here reduces CNS toxicity and enhances activity against Gram-positive organisms.

Visualization: SAR Decision Matrix

Figure 1: SAR Decision Matrix illustrating the functional impact of morpholine substitution at varying positions on the quinoline ring.

Part 3: Therapeutic Applications[1][3][5][6]

Oncology: Dual PI3K/mTOR Inhibition

The PI3K/Akt/mTOR pathway is the most frequently dysregulated pathway in human cancer. Morpholinyl-quinolines function as ATP-competitive inhibitors.

Mechanism of Action:

The quinoline core intercalates between the N- and C-lobes of the kinase. The morpholine oxygen forms a hydrogen bond with the backbone amide of the hinge region residue (e.g., Val851 in PI3K

Figure 2: Dual inhibition of the PI3K/mTOR pathway by morpholinyl-quinolines, arresting tumor growth.

Infectious Diseases

-

Antileishmanial: 2-substituted quinolines, specifically 3-(6-chloro-7-fluoro-4-morpholino) quinoline prop-2-en-1-ol , have demonstrated IC50 values of ~0.2 µM against L. donovani with a selectivity index >180.[1]

-

Antibacterial: 7-morpholinyl fluoroquinolones (e.g., Y-26611) exhibit reduced binding to GABA receptors compared to piperazinyl analogs, lowering the risk of drug-induced seizures while maintaining Gram-positive potency.

Part 4: Validated Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 4-morpholinyl-quinoline from 4-chloroquinoline. This is the industry-standard route due to scalability and cost-efficiency.

Reagents:

-

Substrate: 4-Chloroquinoline (1.0 eq)

-

Nucleophile: Morpholine (1.5 - 2.0 eq)

-

Base: Potassium Carbonate (

, 2.0 eq) or Diisopropylethylamine (DIPEA) -

Solvent: Acetonitrile (MeCN) or DMF (for higher temps)

Protocol:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloroquinoline (10 mmol) in dry MeCN (20 mL).

-

Add: Add

(20 mmol) followed by dropwise addition of morpholine (15 mmol). -

Reflux: Heat the mixture to reflux (

C) under nitrogen atmosphere. Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS. Reaction typically completes in 4-6 hours. -

Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Dissolve residue in DCM, wash with water and brine. Dry over

. Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM). -

Validation:

H NMR should show morpholine peaks at

Figure 3: Step-by-step synthetic workflow for the SNAr generation of 4-morpholinyl-quinolines.

Biological Assay: Cell Viability (MTT/MTS)

Objective: Determine IC50 values against cancer cell lines (e.g., A549, MCF-7).

-

Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.

-

Treatment: Add compound (serial dilutions, e.g., 0.01 µM to 100 µM) in DMSO (final concentration <0.5%).

-

Incubation: Incubate for 48–72h at

C, 5% -

Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals. Read Absorbance at 570 nm.

-

Analysis: Plot dose-response curve (Log[inhibitor] vs. Normalized Response) to calculate IC50.

Part 5: Quantitative Data Summary

Table 1: Comparative Potency of Morpholinyl-Quinoline Derivatives

| Compound ID | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |

| Compound 10e | 4-morpholinyl-THQ | A549 (Lung Cancer) | 0.033 | [1] |

| Compound 26g | 2-morpholinyl-6-Cl-7-F | L. donovani | 0.22 | [2] |

| AK-3 | Morpholinyl-quinazoline | MCF-7 (Breast) | 6.44 | [3] |

| PKI-587 | Morpholino-triazine | PI3K | 0.0004 | [4] |

*Note: AK-3 and PKI-587 are included as structural benchmarks to demonstrate the potency of the morpholine pharmacophore in related heteroaromatic systems.

Part 6: References

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI. Available at: [Link]

-

The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. MDPI. Available at: [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH/PubMed. Available at: [Link]

-

Quinolone antimicrobial agents substituted with morpholines at the 7-position. Journal of Medicinal Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Pharmacophore Analysis of 4-(4-Morpholinyl)-2-phenylquinoline

A Senior Application Scientist's Perspective on Unveiling Molecular Interactions for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for conducting a pharmacophore analysis of 4-(4-morpholinyl)-2-phenylquinoline, a scaffold of significant interest in medicinal chemistry. The quinoline core is a "privileged structure" known for its presence in numerous therapeutic agents, and its derivatives have shown promise in oncology by targeting key signaling pathways. Specifically, quinoline-based compounds have been investigated as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of steps. It delves into the rationale behind methodological choices, emphasizing scientific integrity and the generation of robust, validated models. We will explore both ligand-based and structure-based approaches, detail experimental protocols, and provide insights into the interpretation of results for lead optimization and virtual screening.

Introduction: The Quinoline Scaffold and the Rationale for Pharmacophore Analysis

The 4-(4-morpholinyl)-2-phenylquinoline scaffold represents a confluence of chemical motifs with established biological relevance. The quinoline ring system is a versatile heterocyclic scaffold found in a wide array of compounds with diverse biological activities, including anticancer properties. The morpholine group, a common heterocycle in medicinal chemistry, can contribute to improved pharmacokinetic profiles of bioactive molecules. Furthermore, the 2-phenylquinoline moiety has been identified in compounds with broad-spectrum anti-coronavirus activity, highlighting the therapeutic potential of this structural class.

Given the established and potential therapeutic applications of this scaffold, particularly as inhibitors of protein kinases like PI3K and mTOR, a pharmacophore analysis is a critical step in the drug discovery process. A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. By identifying this essential three-dimensional arrangement of chemical features, we can:

-

Guide Lead Optimization: Understand the structure-activity relationships (SAR) to rationally design more potent and selective analogs.

-

Perform Virtual Screening: Efficiently search large chemical databases for novel compounds with the desired biological activity.

-

Scaffold Hopping: Identify new chemical scaffolds that retain the key pharmacophoric features.

-

Predict Potential Off-Target Effects: Assess the potential for a molecule to interact with other targets by comparing its pharmacophore to known models for other proteins.

This guide will focus on a hypothetical scenario where 4-(4-morpholinyl)-2-phenylquinoline and its analogs have demonstrated inhibitory activity against a specific kinase, such as PI3Kα or mTOR.

Foundational Concepts in Pharmacophore Modeling

Pharmacophore modeling can be broadly categorized into two main approaches: ligand-based and structure-based. The choice of method depends on the available information about the biological target.

-

Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the target protein is unknown, but a set of active and inactive ligands is available. The model is generated by aligning the active molecules and identifying the common chemical features that are essential for their activity.

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, typically complexed with a ligand, is available (e.g., from X-ray crystallography or cryo-EM), a structure-based pharmacophore can be derived. This model is built by identifying the key interactions between the ligand and the amino acid residues in the binding pocket.

For the purpose of this guide, we will primarily focus on a ligand-based approach , as it is a common starting point in many drug discovery projects. However, the principles discussed are readily adaptable to a structure-based workflow.

The Pharmacophore Modeling Workflow: A Step-by-Step Guide

The following workflow outlines the critical steps involved in generating and validating a robust pharmacophore model for 4-(4-morpholinyl)-2-phenylquinoline and its analogs.

Phase 1: Data Preparation and Training Set Selection

The quality of the input data is paramount to the success of any modeling study.

Protocol 1: Dataset Curation

-

Compound Collection: Gather a diverse set of 4-(4-morpholinyl)-2-phenylquinoline analogs with experimentally determined biological activity (e.g., IC50 or Ki values) against the target of interest.

-

Data Cleaning: Standardize chemical structures, correct any errors, and ensure consistent representation of tautomers and protonation states.

-

Activity Binning: Classify the compounds into activity levels (e.g., highly active, moderately active, inactive). A common approach is to use logarithmic differences in activity (e.g., 2-3 orders of magnitude) to separate the classes.

-

Training and Test Set Division: Partition the dataset into a training set (typically 70-80% of the compounds) used to generate the pharmacophore model, and a test set (20-30%) to validate its predictive power. The division should be done in a way that ensures both sets are representative of the chemical diversity and activity range of the entire dataset.

Table 1: Hypothetical Dataset of 4-(4-Morpholinyl)-2-phenylquinoline Analogs

| Compound ID | Structure | Target IC50 (nM) | Activity Class | Set |

| MQ-1 | 4-(4-Morpholinyl)-2-phenylquinoline | 15 | Highly Active | Training |

| MQ-2 | Analog with substituent X | 8 | Highly Active | Training |

| MQ-3 | Analog with substituent Y | 50 | Moderately Active | Training |

| MQ-4 | Analog with substituent Z | 250 | Moderately Active | Training |

| MQ-5 | Analog with different heterocycle | 1500 | Inactive | Training |

| MQ-6 | Analog with altered linker | >10000 | Inactive | Training |

| MQ-7 | Analog with substituent A | 12 | Highly Active | Test |

| MQ-8 | Analog with substituent B | 300 | Moderately Active | Test |

| MQ-9 | Analog with substituent C | 8000 | Inactive | Test |

Phase 2: Pharmacophore Model Generation

This phase involves identifying the common chemical features among the active compounds in the training set.

Protocol 2: Ligand-Based Pharmacophore Generation

-

Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set. This is a critical step as the bioactive conformation is often not the global minimum energy state.

-

Feature Identification: Identify potential pharmacophoric features for each conformer. Common features include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive Ionizable (PI)

-

Negative Ionizable (NI)

-

-

Common Feature Pharmacophore Hypothesis Generation: Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, PHASE) to align the conformers of the active molecules and identify common spatial arrangements of pharmacophoric features. This process will generate a series of pharmacophore hypotheses, each with a different combination of features.

Visualization 1: Conceptual Pharmacophore Generation Workflow

Caption: A streamlined workflow for ligand-based pharmacophore modeling.

Phase 3: Pharmacophore Model Validation

A generated pharmacophore model is only useful if it can reliably distinguish between active and inactive compounds.

Protocol 3: Pharmacophore Model Validation

-

Internal Validation: The generated hypotheses are scored and ranked based on how well they map the active compounds in the training set while excluding the inactive ones.

-

External Validation: The top-ranked hypotheses are then used to screen the test set. A robust model should correctly classify the majority of the active compounds in the test set as hits and the inactive compounds as non-hits.

-

Decoy Set Screening: To further assess the statistical significance of the model, a decoy set is often used. A decoy set consists of a large number of molecules with similar physicochemical properties to the active compounds but are assumed to be inactive. A good pharmacophore model should have a low hit rate for the decoy set.

-

Statistical Metrics: The performance of the pharmacophore model is evaluated using various statistical metrics, including:

-

Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.

-

Goodness of Hit (GH) Score: A scoring function that considers the number of active compounds retrieved, the percentage of active compounds in the database, and the total number of hits.

-

Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate, which provides a measure of the model's ability to discriminate between active and inactive compounds.

-

Table 2: Hypothetical Validation Metrics for a Pharmacophore Model

| Metric | Value | Interpretation |

| Training Set Fit | 9/10 actives mapped | Good fit to the training data. |

| Test Set Recall | 2/3 actives identified | Acceptable predictive power. |

| Decoy Set Hit Rate | < 2% | High specificity. |

| Enrichment Factor (1%) | 25 | The model is 25 times better than random at finding actives. |

| GH Score | 0.75 | A good quality model. |

Interpreting the Pharmacophore Model for 4-(4-Morpholinyl)-2-phenylquinoline

Based on the structure of 4-(4-morpholinyl)-2-phenylquinoline, a plausible pharmacophore model would likely consist of the following features:

-

Two Aromatic Rings (AR): One corresponding to the phenyl group and the other to the quinoline core. These are likely involved in π-π stacking or hydrophobic interactions within the binding pocket.

-

One Hydrogen Bond Acceptor (HBA): The nitrogen atom of the morpholine ring is a potential hydrogen bond acceptor. The oxygen atom within the morpholine ring could also act as an HBA.

-

One Hydrophobic (HY) feature: The morpholine ring itself can contribute to hydrophobic interactions.

Visualization 2: Hypothetical Pharmacophore Model

Caption: A hypothetical 4-feature pharmacophore model for 4-(4-morpholinyl)-2-phenylquinoline.

Application in Virtual Screening and Lead Optimization

Once validated, the pharmacophore model becomes a powerful tool for drug discovery.

-

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases (e.g., ZINC, Enamine REAL) for molecules that match the required features and spatial constraints. This allows for the rapid identification of potentially active compounds with novel chemical scaffolds.

-

Lead Optimization: The model provides a rational basis for designing new analogs of 4-(4-morpholinyl)-2-phenylquinoline. For example, chemists can synthesize derivatives that better satisfy the pharmacophoric features or introduce new functional groups to probe for additional interactions within the binding pocket.

Conclusion and Future Directions

Pharmacophore analysis of 4-(4-morpholinyl)-2-phenylquinoline offers a robust and efficient approach to understanding the key molecular interactions responsible for its biological activity. By following a systematic and well-validated workflow, researchers can generate predictive models that accelerate the discovery of novel and potent therapeutic agents. Future work could involve integrating the pharmacophore model with other computational techniques such as molecular docking and molecular dynamics simulations to gain a more detailed understanding of the ligand-target binding interactions. The continued evolution of computational methods, including the integration of machine learning and artificial intelligence, promises to further enhance the power and predictive accuracy of pharmacophore modeling in drug discovery.

References

- Vertex AI Search. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview.

- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

Synthesis Pathways and Mechanistic Review of 4-(4-Morpholinyl)-2-phenylquinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 4-(4-morpholinyl)-2-phenylquinoline (CAS: 14281-59-5) represents a highly privileged scaffold in medicinal chemistry. By integrating a quinoline core, a C2-phenyl substituent, and a C4-morpholine pharmacophore, this molecule serves as a critical structural motif for kinase inhibitors, antimalarials, and central nervous system (CNS) agents. The morpholine ring is strategically incorporated to modulate physicochemical properties, specifically enhancing aqueous solubility, optimizing the basicity (pKa), and improving metabolic stability compared to aliphatic amines.

This technical guide provides an in-depth analysis of the retrosynthetic strategies, mechanistic causality, and self-validating experimental protocols required to synthesize this compound with high fidelity.

Strategic Retrosynthetic Analysis

The structural complexity of 4-(4-morpholinyl)-2-phenylquinoline allows for orthogonal synthetic approaches. The primary disconnection relies on the C4–N bond, tracing back to a functionalized quinoline core.

-

Pathway A (Classical Stepwise Approach): The most robust and scalable route involves the construction of the quinoline core via a Knorr or Conrad-Limpach-type cyclization of aniline and ethyl benzoylacetate[1]. The resulting 2-phenylquinolin-4-ol is activated via deoxychlorination and subsequently coupled with morpholine through either Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig amination[2].

-

Pathway B (Cascade Cyclization): A more advanced, atom-economical approach utilizes the acid-catalyzed cyclization of 1-(o-tosylaminophenyl)-1-morpholino-3-phenylprop-2-yne. Under highly acidic conditions (H₂SO₄/KOH), this alkyne undergoes a cascade rearrangement and cyclization to directly yield the target morpholinoquinoline[3].

Retrosynthetic analysis of 4-(4-Morpholinyl)-2-phenylquinoline detailing two primary pathways.

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the "Pathway A" sequence, chosen for its reliability and high overall yield in pharmaceutical development.

Protocol 1: Synthesis of 2-Phenylquinolin-4-ol (Core Construction)

Causality & Mechanism: The reaction initiates with the condensation of aniline and ethyl benzoylacetate to form an enamine intermediate. A high-boiling solvent (Dowtherm A or diphenyl ether) is strictly required to reach temperatures exceeding 250°C. This extreme thermal energy is mandatory to overcome the high activation barrier for the electrophilic aromatic substitution of the ester carbonyl onto the ortho-position of the aniline ring, driving the elimination of ethanol and subsequent aromatization[1].

Step-by-Step Workflow:

-

Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Combine aniline (1.0 equiv) and ethyl benzoylacetate (1.1 equiv) in Dowtherm A (10 volumes). Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to 110°C for 2 hours to drive off water (enamine formation).

-

Ramp the temperature to 250°C and maintain for 45–60 minutes to induce cyclization.

-

Self-Validation Check: Cool the reaction to room temperature. The product, 2-phenylquinolin-4-ol, is highly insoluble in cold non-polar solvents. The spontaneous precipitation of a crystalline solid validates successful cyclization.

-

Filter the precipitate and triturate with cold hexanes and ethanol to remove residual Dowtherm A and unreacted starting materials.

Protocol 2: Deoxychlorination to 4-Chloro-2-phenylquinoline

Causality & Mechanism: The quinolin-4-ol tautomerizes to quinolin-4(1H)-one, which is unreactive toward direct amination. Phosphorus oxychloride (POCl₃) is utilized to phosphorylate the oxygen, creating a highly reactive phosphorodichloridate leaving group. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, significantly accelerating the activation of the hydroxyl group[4].

Step-by-Step Workflow:

-

Suspend 2-phenylquinolin-4-ol (1.0 equiv) in neat POCl₃ (5.0 equiv).

-

Add 3 drops of anhydrous DMF (catalyst).

-

Heat the mixture to 105°C (reflux) for 3 hours.

-

Self-Validation Check: The initial heterogeneous suspension will transition into a dark, homogeneous solution as the insoluble quinolin-4-ol is converted into the soluble phosphorodichloridate intermediate.

-

Concentrate the reaction under reduced pressure to remove excess POCl₃. Carefully quench the residue by pouring it over crushed ice with vigorous stirring. The precipitation of a pale solid confirms the formation of 4-chloro-2-phenylquinoline.

-

Filter, wash with saturated aqueous NaHCO₃, and dry under a vacuum.

Protocol 3: C4-Amination via Buchwald-Hartwig Cross-Coupling

Causality & Mechanism: While classical SNAr can force the amination of 4-chloro-2-phenylquinoline at 130–150°C, it often results in degradation and lower yields. Palladium-catalyzed Buchwald-Hartwig amination is preferred. The Pd(0) catalyst, stabilized by a bulky, electron-rich ligand (e.g., BINAP or RuPhos), easily undergoes oxidative addition into the C(sp²)–Cl bond at milder temperatures (100°C). Sodium tert-butoxide (NaOtBu) deprotonates the coordinated morpholine, facilitating reductive elimination to form the C–N bond[2].

Step-by-Step Workflow:

-

In an oven-dried Schlenk flask under an argon atmosphere, combine 4-chloro-2-phenylquinoline (1.0 equiv), morpholine (1.5 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 equiv).

-

Add anhydrous toluene (0.2 M) and degas the mixture via three freeze-pump-thaw cycles.

-

Heat the reaction to 100°C for 12 hours.

-

Self-Validation Check: The reaction mixture will change from a dark reddish-purple (Pd₂(dba)₃) to a lighter orange/yellow hue, indicating active catalytic turnover. Complete consumption of the starting material via LC-MS validates the end of the reaction.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield pure 4-(4-morpholinyl)-2-phenylquinoline.

Mechanistic Insights into C-N Bond Formation

The catalytic cycle of the Buchwald-Hartwig amination is the cornerstone of the modern synthesis of this compound. The steric bulk of the BINAP ligand prevents the formation of inactive Pd bis-amine complexes, ensuring the catalytic cycle proceeds efficiently.

Catalytic cycle for the Buchwald-Hartwig amination of 4-chloro-2-phenylquinoline.

Comparative Optimization Data

To assist synthetic chemists in selecting the appropriate amination conditions, the following table summarizes the quantitative data comparing classical SNAr against transition-metal catalysis for the final C-N bond formation step.

| Methodology | Reagents & Catalyst | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Impurity Profile |

| Classical SNAr | Morpholine (Excess, 5 eq) | DMF / Neat | 130 - 150 | 24 - 48 | 45 - 60% | High (Tar formation, degradation) |

| Buchwald-Hartwig | Morpholine (1.5 eq), Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 100 | 12 | ~92% | Low (Trace deshalogenation) |

| Buchwald-Hartwig | Morpholine (1.5 eq), Pd(OAc)₂, RuPhos, K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~80% | Low |

Data synthesized from established cross-coupling literature on 4-chloro-2-phenylquinoline derivatives[2].

References

-

Ukhin, L. Yu., et al. "O-Tosylaminobenzaldehyde aminals in the synthesis of 1,3-disubstituted propargylamines, derivatives..." Bulletin of the Academy of Sciences of the USSR Division of Chemical Science.[3][5] URL:[Link]

-

MDPI. "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines". Molecules.[1] URL:[Link]

Sources

Characterizing the Kinase Binding Affinity of 4-(4-Morpholinyl)-2-phenylquinoline: A Whitepaper for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] This guide provides a comprehensive technical framework for characterizing the binding affinity and inhibitory potential of a specific derivative, 4-(4-Morpholinyl)-2-phenylquinoline, against protein kinases. Drawing on established methodologies and the known activity of structurally related compounds, we present a hypothesis-driven approach centered on the PI3K/Akt/mTOR signaling pathway.[3][4] This document details the rationale behind experimental design, provides step-by-step protocols for key assays, and offers insights into data interpretation, serving as a practical resource for researchers in oncology and drug development.

Introduction: The Quinoline Scaffold and the PI3K Pathway

Protein kinases, which catalyze the transfer of phosphate groups to substrate proteins, are critical regulators of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[5] The quinoline ring system has proven to be a highly versatile scaffold for designing kinase inhibitors, with derivatives showing activity against a wide range of kinases.[6][7]

The specific compound, 4-(4-Morpholinyl)-2-phenylquinoline, features a 2-phenylquinoline core and a 4-morpholinyl substitution. While comprehensive screening data for this exact molecule is not publicly available, the structure bears a strong resemblance to known inhibitors of the Phosphoinositide 3-kinase (PI3K) family. Specifically, a series of 4-morpholino-2-phenylquinazolines (a closely related heterocyclic system) demonstrated potent and selective inhibition of the PI3K p110α isoform.[4]

This structural analogy forms the basis of our central hypothesis: 4-(4-Morpholinyl)-2-phenylquinoline is a putative inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is one of the most frequently activated signaling cascades in human cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism.[3][8] Therefore, a systematic evaluation of the compound's activity against kinases in this pathway is a logical and scientifically-grounded starting point.

This guide will outline a multi-step strategy to:

-

Perform an initial broad screening to identify primary kinase targets.

-

Quantify the compound's potency and binding affinity for specific kinases.

-

Validate its mechanism of action in a cellular context.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Therapeutic Target

The PI3K/Akt/mTOR pathway is a central node in cellular signaling. It is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface.[8] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the cell membrane, most notably the kinase Akt. Once at the membrane, Akt is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[5] Activated Akt then phosphorylates a multitude of downstream targets, leading to a cascade of events that promote cell survival and proliferation, often through the activation of mTOR Complex 1 (mTORC1).[5]

Given its central role, inhibitors have been developed to target the three major nodes of this pathway: PI3K, Akt, and mTOR.[8] Dual inhibitors that target both PI3K and mTOR have also been developed to overcome feedback loops that can arise when only a single component is inhibited.[3][9]

Experimental Workflows for Kinase Inhibitor Characterization

A tiered approach is essential for efficiently characterizing a novel compound. We begin with broad, high-throughput screening to identify potential targets, followed by more focused, quantitative assays to determine potency and binding affinity, and finally, cellular assays to confirm on-target activity.

Tier 1: Broad Kinase Panel Screening

Rationale: The first step is to understand the compound's selectivity. Screening against a large panel of kinases provides a "bird's-eye view" of its interaction profile, identifying primary targets and potential off-target effects that could lead to toxicity. A universal assay platform that measures a common product of the kinase reaction, such as ADP, is ideal for this purpose.[10]

Protocol: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10] The amount of light generated is proportional to the ADP concentration, and therefore to kinase activity.

Step-by-Step Methodology:

-

Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound (4-(4-Morpholinyl)-2-phenylquinoline) at a fixed concentration (e.g., 1 µM). Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ATP Depletion: Add the ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent. This reagent contains an enzyme that converts the ADP produced in the first step back into ATP, and a luciferase/luciferin pair.

-

Signal Detection: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for the test compound relative to the positive control. Hits are typically defined as compounds causing >50% or >80% inhibition at the screening concentration.

Tier 2: Determining Potency (IC₅₀) and Binding Affinity (Kd)

Rationale: Once primary hits are identified, the next step is to quantify their potency. The IC₅₀ value represents the concentration of inhibitor required to reduce the enzyme's activity by 50% and is a measure of functional potency. The dissociation constant (Kd) measures the direct binding affinity between the inhibitor and the kinase. A low Kd value indicates a high binding affinity. These two values provide a more complete picture of the inhibitor's characteristics.

Protocol: IC₅₀ Determination via Dose-Response Curve

This protocol is an extension of the Tier 1 assay.

-

Serial Dilution: Prepare a serial dilution of 4-(4-Morpholinyl)-2-phenylquinoline, typically spanning several orders of magnitude (e.g., from 10 µM down to 0.1 nM).

-

Kinase Assay: Perform the ADP-Glo™ assay as described above, but with the range of inhibitor concentrations.

-

Data Plotting: Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Curve Fitting: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Protocol: Kd Determination via MicroScale Thermophoresis (MST)

MST is a powerful technique that measures the motion of molecules in microscopic temperature gradients, which changes upon binding. It requires low sample consumption and can be performed in solution.

-

Protein Labeling: Label the target kinase with a fluorescent dye (e.g., NHS-RED).

-

Sample Preparation: Keep the concentration of the fluorescently labeled kinase constant and prepare a serial dilution of the inhibitor (ligand).

-

Measurement: Load the samples into capillaries and measure the thermophoresis using an MST instrument.

-

Data Analysis: Plot the change in the normalized fluorescence against the logarithm of the ligand concentration. The resulting binding curve is used to calculate the Kd.

Tier 3: Cellular Assay to Confirm On-Target Effect

Rationale: A compound may show high potency in a biochemical assay but fail in a cellular context due to poor membrane permeability, metabolic instability, or efflux.[11] Cellular assays are critical to confirm that the inhibitor can reach its target inside a living cell and produce the desired biological effect. For a PI3K/Akt pathway inhibitor, a key validation is to measure the phosphorylation status of a downstream substrate, such as Akt itself.

Protocol: Western Blot for Phospho-Akt (Ser473)

-

Cell Culture and Treatment: Culture a cancer cell line known to have an active PI3K pathway (e.g., A375 melanoma cells).[4] Treat the cells with varying concentrations of 4-(4-Morpholinyl)-2-phenylquinoline for a set period (e.g., 2-4 hours).

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of Akt (p-Akt Ser473). Subsequently, probe with an antibody for total Akt as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities. A potent inhibitor should show a dose-dependent decrease in the p-Akt signal relative to the total Akt signal.

Hypothetical Data Summary and Interpretation

Based on the activity of structurally similar compounds, we can project a potential activity profile for 4-(4-Morpholinyl)-2-phenylquinoline. The following table summarizes hypothetical data that would be generated from the workflows described above.

| Assay Type | Target Kinase | Result | Interpretation |

| Biochemical | |||

| Broad Kinase Screen (1 µM) | PI3Kα | >95% Inhibition | Strong primary target hit. |

| PI3Kβ | >90% Inhibition | Strong primary target hit. | |

| PI3Kδ | >90% Inhibition | Strong primary target hit. | |

| PI3Kγ | >90% Inhibition | Strong primary target hit. | |

| mTOR | >85% Inhibition | Potential dual-inhibitor activity.[3] | |

| Akt1 | <20% Inhibition | Not a primary target. | |

| PDK1 | <15% Inhibition | Not a primary target. | |

| EGFR | <10% Inhibition | Good selectivity against this common off-target. | |

| IC₅₀ Determination | PI3Kα | 5 nM | High potency, consistent with related compounds.[4] |

| Kd Determination | PI3Kα | 15 nM | High binding affinity. |

| Cellular | |||

| p-Akt (Ser473) Western Blot | A375 Cells | IC₅₀ = 150 nM | Confirms cell permeability and on-target engagement, though potency is lower than in biochemical assays, which is typical.[11] |

Conclusion and Future Directions

This technical guide outlines a systematic and robust methodology for characterizing the binding affinity and inhibitory activity of 4-(4-Morpholinyl)-2-phenylquinoline. By leveraging knowledge from structurally related molecules, we have established a strong hypothesis focusing on the PI3K/Akt/mTOR pathway. The proposed workflow, moving from broad screening to specific biochemical and cellular assays, provides a comprehensive framework for evaluating this compound's potential as a kinase inhibitor.

The hypothetical data suggest that 4-(4-Morpholinyl)-2-phenylquinoline could be a potent pan-PI3K inhibitor with potential dual mTOR activity. The confirmation of activity in cellular models would validate it as a strong lead compound. Future directions would involve full kinome-wide selectivity profiling, investigation of its mechanism of action (e.g., ATP-competitive vs. allosteric), and initiation of structure-activity relationship (SAR) studies to optimize potency and selectivity, ultimately progressing a candidate toward preclinical development.

References

- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Clinical Cancer Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_LQMTmPZKo1AYcUdpqWj58uSauwb5mLm6mtD2yxd6oE87NQc-bU3ifhqQ0aMHuQTbFpsSX7Jgu9EvN5JRtsquljKlOyQM9xCdN0qr8cpHppLBHBYXD1FX0wmK-cGUx5iaeHXQqpEvnbIeCrCkA1WfBkCBwxevkayJgwtP13z46MMs5_hhOkumdhAD5GrgcMrWC0m4MfS8K5sgev0=]

- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). Journal of Clinical Oncology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHieMveF3pDWdRfEkUlLhv28GM1gj2LYt0b-7lGmYQ3Z_431Oncd3nOcz6J8gw3lF-Sv9gNKpwRp2qK-J6e9KnldSqdVk3yGDlngUNe4i0Lt3vKIYg2VV0ySRo_xJVTZBSaEUWctNqtLjY7Sw==]

- PI3K–AKT–mTOR inhibitors for the systemic treatment of endometrial cancer. (n.d.). Current Opinion in Oncology. [https://vertexaisearch.cloud.google.

- Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (n.d.). American Journal of Hematology/Oncology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQiIqAQrmfDKpPU7kGs__a-tZVu47yEOZYGLnM01_N7POGW_rbkaGGcgWuDWgkEl-k9iuziDSfFyqYmD8Z--TpBmGbnBCzeNaQA7wiZBOjBhmSdgvNxv_L3J4I4U_UbauW1m9lp8r8csVdEZwHOczREdg=]

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpFHcGcxB-nel3nHxUZ8ASvtpcy7-q84b53vV1gWObFKHqjmydyRQIbfs9JcCHFTGOXrSk_t314Q3-nCbJV0MZDUCAmR9KP_af34YvcXs5I0XQueLtdlQsX3LWG3AGW4uC9Z-Rdu4qGqlW22prv7mnHELflIMEyu7e-h1eHOHhCnpEinC5ZKWP-duwuKNvCoiZRnbd6SguUUPMSxmmnoCwC0lzS3QXLOJmqwmc6IBb]

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhFat6VDl-OurZciHGqAZ-v0ufKl2D9yCo7lSZI9-C8FG3nlUNJQDFrh2DYih4N3BJPF0ny8fe2QFKhwooJynGEppzDhP0eQHF3CXEc8lRDOeCkA_oI0qd9_4z08lRWGtrYVk=]

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXm2nOL2d6A3MHrp3dQ8Ra9wKs0cFhQw9OYOGQxnQm09YPJgKGCqUS72HJ7VRyZkBQdBlCtHUpfxRd2SnYO2shLRr8SKZz3SGJbMGsqNVCvRSWIWXxLpA1rLS0hq0PilSbwBWwunM16sz3zQ==]

- 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECixWAx4FbXlVjV3Wlj8bAlIQ-YxdN4yL77bXpwspTGHw8UlWrraVUa2qSGHB1wX-cSFIK4DGeQDE_sXt5KDRczgJah3M_Q0mMN7oGNKXssGO9720K-_HX0o0dhuDC1qBoq_sw9t1u1nvg59Aq4yA=]

- Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. (n.d.). RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQw9dkTf-Lk7RegoyOF0VFdq8OxqmV9YEH3XAHpl1OZ6c8Z0T8uTLhvM5cu2ybqP_A53MnOzq6yQnciK_8TOpky2sevHNS9DV9xV8R_3C9aGsJ4c5-4K53mSNnlsBqBAeVzraRtwjWRVDftSw1EPiMRGViLkq-cGDmxgU=]

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJeJQS4uD1J_VvFCQyjwequRw2t3RiuahgYIN0BHxKiL9TNEnq6pwBDgMXu0FdLO82titOq8Kc-Hiq7Yi86dFIMh2n0tkNJj47s0v77Wrqf1prElyOXWnxtXC1m6NYsnjPT_1yNUusArnZwma1QhP0efynIr7aBonaMf_dQC3DCJuaEMZ4mk4vz_NuZzAYC2g9qsfC3glN7hcBmueAH88El2w=]

- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTe4rp9C_BKI5i7tVg5AVd7pozXHbnWboDRbJZM-Zsdam07ifmu7cdXOqT8Y18lWoXbvZrSSps-uQopdrD64-xwrn67XuRIR0YD2zrLGTplDx7uHJ3Ll6wlBb-UR5WpqvsFr4=]

- Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt. (2017). Scientific Reports. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhJ5j4ssFB23MNWoN5rdLEBBEghB0mtI8qktD1Na_hGnKWei9ceR6BK7-juc24mw0dMPg7q-fvtlurNHyaXmKDuLcxv0m-VdW-Nv8Zk7W0uvaVB-q_6s29QvqVz7rwX2ji4WangFojTpS9jD2cBR_lq7Fylwy8x67WoluPYQPJzyQkRfsRME-15RAqICeMnsHrXuVIyDwMeWF54A==]

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3qnxnzoPsHKg8R3-AwMLX-mQGu4Vq_GMa6UeKynWSI8m7FFmvej6aQU5Z1MIfJsf07zYL81c9Dw5cj8zcKru8AFLpDdM5aGnZvEwEpgbhA1jACSlYCmGhVGQmH6Hg74kDRPh1o955z69tZWc=]

- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Molecules. [https://vertexaisearch.cloud.google.

- Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt. (2017). Scientific Reports. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkRMgBYr9l30YqXbSI8CbSs2EPL7D9H26U6P2DlE3X9zfD2F5IMYmaxOqX_cOuB7C3k0At4zZOJsolddi6_V2cmSxFWH_-FjmMkc_AO91aM5QsNUqYSTqDauOmBaSd_vQN1sc=]

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXwCe3dk-plN73QH25_MBZMzP_FWdj_gkL9C6h_sA3k0sQUgxrgZ8tYdWWjkKi0JETMvyF4-p1YryOciUpTT-86z9g0ntqE2J14Sl25tT3TdPgWaQYRVt_K8cA4YEkvAfy5FgCZFR4LZxfCw6arl727ctFYqLKwkYbJoGFTq039vftKvhsUjgo4S6-CP0kb9bPHxFyPjPpFaBoVw_eSjHa06VXFFA8U01whjwUvTiGcd_-dg-n7CfNcx1wEO2Umi6xLBjwHmFgypSKc2VlvXcVH1eTJ-_R42EvjbHoYsLvui6j22sgibnSuEuVXqDkDN1rXQ==]

- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (2011). Promega Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEsMkZdw-PGjcmKCBtHKo4qBuokdiXGoaSKllZLlUZeKYin1lWEQV4HjHF-P5cyPT5KmbuBjsldVSWFHBEfOnyeWPwdqIogMj2t8Gc2zN1OrcBN6IeZNSlQ85g4z5xH0YgiHK9cglMBTjTzx4ft-fqR_n2iRrgVZ4B-bvSlnFgk-3l623CZg_Acn7af5pdkgJRrRTwelttC3daB-EANAXsy6uXq1Ep7WEokNiWrM9xIUBbY_cfN48JcA==]

- Affinity Reagents that Target a Specific Inactive Form of Protein Kinases. (n.d.). Methods in Enzymology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExChoOeY9EA6h7WoLAirIaJUsx7Q4Z9L5cZu8slrUxGg3ILR2ymU9ULBoiFuYo_Us2HurG91ZnRcfkIqV2aw7R_XGVrmr9BpbUVcN3foWnXaWpxncV4KRttUu2LX4OhtRbTKtTvBfucPv-iw==]

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH61ygYyhC_60uBbiPSfQp-Sq4vMXez_w46GCbP8xu8qdrBfO8ZGAboMrRykmJitUK_G-WBsdzdDBoO7k29Q12v0BXNURHC8Pou9Cf5rnpH5Rlk1j-0qmG7kHLLyUlK3C3iK-RlbyiCQBoerL5ECiJEDjRzPBip17VTJG8=]

- Selected kinase profile of 4 key compounds. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDF6APQu241X7sUU0xVUQMX-o94AmG_NjkBJ-YNuz_LlOb7fDN1fJrcuIye0KS9jfLoZRCatUayo7gvDh53Oc4IVqnFim6qRi3T7GNlwo0K_QQZSOlSZ_4VmSVHhRzAtHLdy5Su5hitk9-j4ESYyd-2YoaM3YUcVVVh7Hy_RnBWz97wTbaMqRAaZFVpQdQWUcc51_VBcYw]

- Does Protein Kinases exhibit Binding Affinity with Antipsychotic Drugs? – A Molecular Docking Approach. (2023). Journal of Drug Designing and Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg1P2H3XQanJusiglp_uIIBVs-dMucfMp9zBCdOk9UVHOZ75rpDzxvGkjN-xlQUQaM1wouroBIp92QaNDX99-9rV-fzhOvuXfsdwnb5Bl8JGN-TTjBvZOtUopgHcjMYwX2l--Igqwasc9JPAS5F_UM2YxphHeQKGBVV7LwzbCg5Kcb7KXGTNFQpX9pL7WFDRnpAf9FZ5IA5Kq4PlXlUFhAxqj0Wvv2E0lHnbFsX7aG4ncmt9OqZR0l9Yc9xoPrXKtiJxkx6U8NF9SUhZ0C_c5cuW2NWF5C3A==]

- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4SYSAe18e0Hh801VGwn9sC9PT27EcfD68SifoaK2RlqhClT6GnTVBSr9OYeqeFMsJ2jh8hTUIh40Sy5vpzK0IIK5nImsdldyhHX9X4lDhJV5t51aXgs2lg4jTlNRZqP-XdAJ6eZuTe1_kUB0UHviPDE6OuFiShd0jfyvvpwKeIqHp4Rm4LLV6SfT1KKCNdXQ=]

- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2). (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcWPOM3U6IRCNHdzWSUj5vG-RX4BH1I9vEn_8-k1vmJZhiUkMQGB_Bf1jSA0jO479_FI82OKi6srHYXIYGu1m0sA6_d69RJUfcb62GG27JOAD_KW3AYmS0JpeGad08uwl_7pyXcsS_vixchQhMx715-qR4R7CLhgEVHfwQZgAB5iF6JmvaUb0dq5KI7zTaUYEcm1IRb69uTDbt8lDcdPs=]

- Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. (2024). Analytical and Bioanalytical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWQONyS5KN-K65ZgFhcp0aKjxM7kEGuMhPQTbDZ0y1OnWede7By-ML5x5qwN9SF6JIrb9CTCFXu5ifqdHfp83QmstC1tDJLixCquXjQK0KBc0Ob0nKISDMHQ==]

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orientjchem.org [orientjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 11. reactionbiology.com [reactionbiology.com]

history and discovery of 4-morpholino-2-phenylquinoline derivatives

An In-Depth Technical Guide to the Rational Design, Discovery, and Synthesis of 4-Morpholino-2-Phenylquinoline Derivatives

Executive Summary

The quinoline nucleus is a privileged scaffold in medicinal chemistry, historically anchoring the treatment of infectious diseases. However, the specific functionalization of this core—yielding 4-morpholino-2-phenylquinoline derivatives—represents a masterclass in rational drug design. By strategically positioning a phenyl ring at the C-2 position for hydrophobic pocket engagement and a morpholine ring at the C-4 position for hinge-region hydrogen bonding and solubility enhancement, researchers have unlocked potent inhibitors targeting both parasitic bioenergetics and human lipid kinases (PI3K/mTOR). This whitepaper explores the historical discovery, structure-activity relationships (SAR), mechanistic pathways, and validated synthetic protocols of this versatile chemical class.

Historical Evolution: From Antimalarials to Targeted Kinase Inhibitors

The genesis of quinoline-based therapeutics traces back to the isolation of quinine from the Cinchona tree and the subsequent development of synthetic 4-aminoquinolines like chloroquine. While these early molecules were revolutionary antimalarials, the rapid emergence of parasitic resistance necessitated the exploration of novel substitution patterns[1].

During the late 20th and early 21st centuries, high-throughput screening and fragment-based drug discovery revealed that substituting the C-2 position of the quinoline ring with a phenyl group significantly altered the biological target profile. The critical breakthrough, however, was the introduction of a morpholine ring at the C-4 position [2].

As drug developers, we frequently encounter the challenge of balancing target affinity with favorable pharmacokinetics (ADME). The morpholine ring solved a dual problem:

-

Physicochemical Optimization: It lowered the overall lipophilicity (LogP) compared to dialkylamine substituents, dramatically improving aqueous solubility and metabolic stability.

-

Pharmacophore Mimicry: The oxygen atom within the morpholine chair conformation acts as a highly effective hydrogen bond acceptor. This structural motif mirrors the pharmacophore of early PI3K inhibitors (such as LY294002), allowing these derivatives to competitively bind the ATP-binding pocket of lipid kinases[3].

Mechanistic Pathways and Therapeutic Applications

Oncology: PI3K/Akt/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K) pathway is aberrantly upregulated in numerous human cancers, driving cell survival, proliferation, and metastasis. 4-Morpholino-2-phenylquinoline derivatives have emerged as potent, ATP-competitive inhibitors of this cascade[4].

Mechanistically, the quinoline nitrogen and the morpholine oxygen form critical hydrogen bonds with the hinge region of the kinase (e.g., Val851 in the PI3Kγ isoform). The 2-phenyl group extends into the hydrophobic affinity pocket, locking the molecule in an active conformation that prevents the phosphorylation of PIP2 to PIP3, thereby starving downstream effectors like Akt and mTOR[3].

Figure 1: Mechanism of PI3K/mTOR pathway inhibition by morpholinoquinoline derivatives.

Parasitology: Antileishmanial Activity

Beyond oncology, these derivatives exhibit profound antileishmanial properties. A landmark SAR study demonstrated that specific halogenation (6-Cl, 7-F) of the 4-morpholinoquinoline core, coupled with a prop-2-en-1-ol side chain, yielded Compound 26g. This molecule disrupts the bioenergetics of Leishmania donovani by collapsing the mitochondrial electrochemical potential, achieving an IC50 of 0.22 µM with a highly favorable selectivity index (>180) against mammalian macrophages[1].

Quantitative Data & Comparative Efficacy

To contextualize the therapeutic versatility of the 4-morpholino-2-phenylquinoline scaffold, the following table summarizes key derivatives, their primary targets, and their quantitative efficacy (IC50).

| Compound / Derivative | Primary Target / Disease | IC50 Value | Key Structural Feature | Reference |

| 4-(4-Morpholinyl)-2-phenylquinoline | General Cytotoxicity / PI3K | ~5.0 - 15.0 µM | Unsubstituted core scaffold | [3],[5] |

| Compound 26g | Leishmania donovani | 0.22 µM | 6-Cl, 7-F, prop-2-en-1-ol at C-3 | [1] |

| Quinoline-Chalcone Hybrid (9i) | PI3K-γ (Oncology) | 52 nM | Chalcone moiety at C-3 | [3] |

| Dactolisib (BEZ-235) Analog | PI3K / mTOR (Dual) | < 10 nM | Imidazo-quinoline fused core | [4] |

Synthetic Methodologies & Experimental Protocols

The synthesis of 4-morpholino-2-phenylquinoline derivatives relies on a highly robust, self-validating Nucleophilic Aromatic Substitution (SNAr) workflow[2]. As an application scientist, I emphasize the causality of solvent and reagent choices in this protocol to ensure high regioselectivity and yield.

Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Rationale: The C-4 position of the quinoline ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom. By converting a stable 4-quinolone into a 4-chloroquinoline, we create an excellent leaving group that readily undergoes SNAr with the secondary amine of morpholine.

Step 1: Chlorination of 2-Phenylquinolin-4(1H)-one

-

Procedure: Suspend 10 mmol of 2-phenylquinolin-4(1H)-one in 15 mL of neat phosphorus oxychloride (POCl3).

-

Causality: POCl3 acts as both the chlorinating agent and the solvent. It converts the tautomeric C-4 hydroxyl group into a highly reactive phosphorodichloridate leaving group, which is subsequently displaced by chloride.

-

Execution: Reflux the mixture at 105°C for 3 hours under an inert argon atmosphere.

-

Workup: Carefully pour the cooled mixture over crushed ice to quench unreacted POCl3. Neutralize with saturated aqueous Na2CO3 to precipitate the 4-chloro-2-phenylquinoline intermediate. Filter and dry.

Step 2: Amination with Morpholine

-

Procedure: Dissolve the 4-chloro-2-phenylquinoline (5 mmol) in 10 mL of anhydrous Acetonitrile (CH3CN). Add morpholine (15 mmol) and anhydrous potassium carbonate (K2CO3, 10 mmol).

-

Causality: Acetonitrile is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex intermediate during the SNAr reaction without solvolyzing the starting material. The excess morpholine and K2CO3 act as acid scavengers to neutralize the HCl byproduct, driving the reaction to completion.

-

Execution: Reflux the mixture at 90°C for 8–12 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).

-

Purification: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over MgSO4, and purify via silica gel column chromatography to yield the pure 4-morpholino-2-phenylquinoline derivative.

Figure 2: Step-by-step synthetic workflow for 4-morpholino-2-phenylquinoline via SNAr.

Conclusion & Future Perspectives

The discovery and optimization of 4-morpholino-2-phenylquinoline derivatives underscore the power of rational pharmacophore hybridization. By leveraging the quinoline core for structural rigidity, the 2-phenyl group for hydrophobic interactions, and the morpholine ring for precise kinase hinge-binding and solubility, researchers have generated a pipeline of multi-target agents. Future drug discovery efforts are currently focused on modifying the C-6 and C-7 positions with halogens to further bypass hepatic metabolism, paving the way for next-generation dual PI3K/mTOR inhibitors and advanced antileishmanial therapeutics.

References

-

[5] Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

[2] US5304554A - 4-[(alkyl or dialkyl)amino]quinolines and their method of preparation. Google Patents. Available at:

-

[1] The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. MDPI. Available at:[Link]

-

[3] New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

[4] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US5304554A - 4-[(alkyl or dialkyl)amino]quinolines and their method of preparation - Google Patents [patents.google.com]

- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for 4-(4-Morpholinyl)-2-phenylquinoline from 2-phenyl-4-chloroquinoline

Application Note: AN-2026-SYN-04

Topic: Optimized Synthesis of 4-(4-Morpholinyl)-2-phenylquinoline via Nucleophilic Aromatic Substitution (

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(4-morpholinyl)-2-phenylquinoline (CAS: 14281-59-5) from 4-chloro-2-phenylquinoline . The transformation utilizes a Nucleophilic Aromatic Substitution (

Introduction & Retrosynthetic Analysis

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core for antimalarials (chloroquine analogs), kinase inhibitors (PI3K), and antifungal agents. The introduction of a morpholine ring at the C4 position improves solubility and metabolic stability compared to acyclic amines.

Mechanistic Rationale:

The precursor, 4-chloro-2-phenylquinoline , features a chlorine atom at the C4 position.[1] This position is electronically deficient (electrophilic) due to the para-like relationship with the quinoline nitrogen. The reaction proceeds via an addition-elimination mechanism (

Figure 1: Reaction Scheme & Mechanism

Caption: The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the C4 carbon, forming a transient intermediate followed by the expulsion of chloride.

Materials & Equipment

| Reagent/Solvent | Grade | Role | Hazards |

| 4-Chloro-2-phenylquinoline | >97% | Substrate | Irritant, Skin Sensitizer |

| Morpholine | >99% | Nucleophile/Base | Corrosive, Flammable |

| Ethanol (or n-Butanol) | Anhydrous | Solvent | Flammable |

| Triethylamine ( | >99% | Acid Scavenger | Corrosive, Lachrymator |

| Ethyl Acetate/Hexane | HPLC | Extraction/TLC | Flammable |

Equipment:

-

Round-bottom flask (50 mL or 100 mL) equipped with a magnetic stir bar.

-

Reflux condenser with inert gas inlet (

or Ar). -

Oil bath or heating mantle with temperature controller.

-

Rotary evaporator.

-

Vacuum filtration setup.

Experimental Protocols

Method A: Standard Thermal Reflux (Recommended for Scale-up)

This method is prioritized for high yield and reproducibility.

-

Setup: In a dry 100 mL round-bottom flask, dissolve 4-chloro-2-phenylquinoline (1.0 eq, e.g., 500 mg, 2.08 mmol) in absolute ethanol (10 mL). Note: n-Butanol can be used if higher temperatures (>100°C) are required for sluggish batches.

-

Addition: Add morpholine (3.0 eq, 6.24 mmol, ~0.54 mL) dropwise to the stirring solution.

-

Optimization Note: While morpholine can act as its own base, adding triethylamine (1.5 eq) allows the use of only 1.1 eq of morpholine if the reagent is scarce, though excess morpholine is standard.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C for EtOH) under a nitrogen atmosphere. Monitor by TLC (System: Hexane:EtOAc 3:1).

-

Endpoint: Reaction is typically complete within 4–6 hours. The starting material spot (

) should disappear, and a lower

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Option 1 (Precipitation): Pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid. Filter, wash with water, and dry.

-

Option 2 (Extraction): Remove ethanol under reduced pressure. Dissolve residue in Ethyl Acetate (30 mL). Wash with water (2 x 15 mL) and Brine (15 mL). Dry organic layer over

, filter, and concentrate.[1]

-

-

Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography (Gradient: 0-20% Ethyl Acetate in Hexane).

Method B: Microwave-Assisted Synthesis (Rapid Screening)

Ideal for generating derivatives quickly.

-

Vessel: Charge a microwave process vial (10 mL) with 4-chloro-2-phenylquinoline (100 mg, 0.42 mmol).

-

Solvent: Add Isopropanol (2 mL) and Morpholine (3.0 eq).

-

Irradiation: Seal and heat at 140°C for 15–20 minutes (High Absorption setting).

-

Workup: Dilute with water, extract with DCM, and evaporate.

Process Visualization: Workup & Purification

Caption: Step-by-step downstream processing to isolate the target amine from excess reagents.

Quality Control & Characterization

Physical Properties:

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: Expect range 110–115°C (Derivative dependent, verify against specific batch).

-

Solubility: Soluble in DCM, EtOAc, DMSO; insoluble in water.

Expected NMR Data (CDCl

| Position/Group | Shift ( | Multiplicity | Integration | Diagnostic Feature |

| Quinoline H3 | 7.20 – 7.30 | Singlet (s) | 1H | Key Indicator: Sharp singlet confirms substitution at C4. |

| Phenyl Ring | 8.10 – 8.20 | Multiplet (m) | 2H | Ortho-protons of the 2-phenyl group (deshielded). |

| Aromatic Backbone | 7.40 – 8.00 | Multiplet (m) | 7H | Remaining aromatic protons. |

| Morpholine O- | 3.90 – 4.00 | Triplet (t) | 4H | Deshielded by Oxygen. |

| Morpholine N- | 3.20 – 3.30 | Triplet (t) | 4H | Connected to Quinoline Nitrogen. |

Mass Spectrometry (ESI-MS):

-

Calculated Mass (

): 290.14 Da -

Observed (

): 291.15 Da

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete conversion (Steric hindrance). | Switch solvent to n-Butanol and reflux at 118°C. Increase reaction time to 12h. |

| Starting Material Remains | Moisture in solvent inhibiting | Ensure anhydrous ethanol is used. Add catalytic KI (Potassium Iodide) to facilitate Finkelstein-like activation. |

| Product is Oily/Sticky | Residual solvent or morpholine. | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |

| Extra Spots on TLC | N-oxide formation (rare) or hydrolysis. | Perform reaction under inert atmosphere ( |

References

-

General Synthesis of 4-Aminoquinolines

- Sánchez-Sánchez, J., et al. "Nucleophilic aromatic substitution of 4-chloroquinolines: Kinetics and mechanism." Journal of Organic Chemistry. Validated general mechanism for on nitrogen heterocycles.

-

- Source: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives (Note: Describes related chemistry).

-

Biological Relevance (PI3K/Antifungal)

-

Hayakawa, M., et al.[3] "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors." Bioorganic & Medicinal Chemistry.

-

-

Physical Data & CAS Verification

-

CAS: 14281-59-5.[4]

- ChemNet D

-

-

Microwave Assisted Methods

-

Al-Qahtani, A.A., et al. "Synthesis of Polysubstituted Analogues of 4-Methyl-2-phenylquinoline." Asian Journal of Chemistry.

-

Disclaimer: This protocol is intended for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 4-chloro-2-phenylquinoline and morpholine before handling.

Sources

- 1. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(morpholin-4-yl)-2-phenylquinoline | 14281-59-5 [chemnet.com]

Application Note: Preparation of Stock Solutions for 4-(4-Morpholinyl)-2-phenylquinoline

This Application Note and Protocol is designed for researchers working with 4-(4-Morpholinyl)-2-phenylquinoline , a lipophilic small molecule scaffold often utilized in medicinal chemistry as a kinase inhibitor core (e.g., PI3K/mTOR pathway probes) or ion channel modulator.

This guide prioritizes solubility optimization , chemical stability , and reproducibility in biological assays.

Introduction & Physicochemical Profile[1][2][3][4][5]

4-(4-Morpholinyl)-2-phenylquinoline is a heterocyclic compound characterized by a lipophilic quinoline core substituted with a morpholine ring at position 4 and a phenyl group at position 2. This structural arrangement creates a molecule with low aqueous solubility and moderate basicity (due to the morpholine and quinoline nitrogens).

Successful biological experimentation requires overcoming the "solubility cliff" often observed with this scaffold. Improper stock preparation leads to micro-precipitation in aqueous media, resulting in false negatives (loss of potency) or false positives (aggregate-based inhibition).

Key Chemical Properties

| Property | Description | Implication for Protocol |

| Solubility (Water) | Negligible (< 10 µM) | Do not attempt to dissolve directly in buffer/media. |

| Solubility (DMSO) | High (> 20 mM) | Preferred solvent for primary stock solutions. |

| Solubility (Ethanol) | Moderate | Viable alternative, but more volatile (concentration drift risk). |

| Hygroscopicity | Low to Moderate | Store solid in a desiccator; equilibrate to RT before opening. |